molecular formula C14H10F2O3 B14757255 3-(Benzyloxy)-4,5-difluorobenzoic acid

3-(Benzyloxy)-4,5-difluorobenzoic acid

Cat. No.: B14757255
M. Wt: 264.22 g/mol
InChI Key: GGMCOKNXYLLTOH-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4,5-difluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group attached to the benzene ring, along with two fluorine atoms at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4,5-difluorobenzoic acid typically involves the introduction of the benzyloxy group and the fluorine atoms onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzoic acid derivative is treated with a benzyloxy reagent under specific conditions to introduce the benzyloxy group. The fluorine atoms can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-4,5-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler benzoic acid derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce simpler benzoic acids.

Scientific Research Applications

3-(Benzyloxy)-4,5-difluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4,5-difluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance binding affinity, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and stability. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

    3-(Benzyloxy)benzoic acid: Lacks the fluorine atoms, resulting in different chemical properties.

    4,5-Difluorobenzoic acid: Lacks the benzyloxy group, affecting its reactivity and applications.

    3-(Methoxy)-4,5-difluorobenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical behavior.

Properties

Molecular Formula

C14H10F2O3

Molecular Weight

264.22 g/mol

IUPAC Name

3,4-difluoro-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H10F2O3/c15-11-6-10(14(17)18)7-12(13(11)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)

InChI Key

GGMCOKNXYLLTOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C(=O)O)F)F

Origin of Product

United States

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